molecular formula C13H10Cl3N3O2 B2892043 4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one CAS No. 477855-41-7

4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one

Cat. No.: B2892043
CAS No.: 477855-41-7
M. Wt: 346.59
InChI Key: KTWJUKOGWPAVGH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one is a useful research compound. Its molecular formula is C13H10Cl3N3O2 and its molecular weight is 346.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly pyridazinones, are recognized for their broad spectrum of biological activities. A study by Kamble et al. (2015) synthesized a series of new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives. These compounds were evaluated for their anticancer, antiangiogenic, and antioxidant activities, showcasing the versatility of pyridazinones in drug development (Kamble et al., 2015).

Antimicrobial and Antifungal Activities

Pyridazinone derivatives have demonstrated significant antimicrobial and antifungal activities. Sayed et al. (2003) reported on the synthesis of new heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties, starting from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Sayed et al., 2003).

Synthesis Methods and Applications

The development of synthesis methods for pyridazinone derivatives is crucial for further exploration of their applications. Bryant et al. (1995) developed a large-scale synthesis method for 3-chloro-5-methoxypyridazine, demonstrating an efficient route to synthesize pyridazinone-based compounds, which can be further modified for various scientific applications (Bryant et al., 1995).

Myocardial Perfusion Imaging

Pyridazinone derivatives have also found applications in medical imaging. Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET, highlighting the potential of pyridazinone derivatives in diagnostic applications (Mou et al., 2012).

Herbicide Development

Pyridazinone compounds have been investigated for their phytotoxicity and potential as herbicides. Hilton et al. (1969) studied the modes of action of substituted pyridazinone herbicides, contributing to the development of agricultural chemicals (Hilton et al., 1969).

Properties

IUPAC Name

4,5-dichloro-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N3O2/c1-21-18-11(8-2-4-9(14)5-3-8)7-19-13(20)12(16)10(15)6-17-19/h2-6H,7H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWJUKOGWPAVGH-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CN1C(=O)C(=C(C=N1)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\CN1C(=O)C(=C(C=N1)Cl)Cl)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.